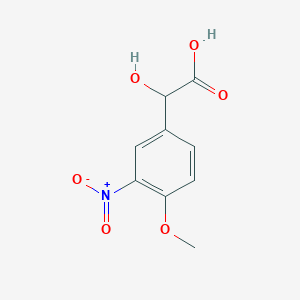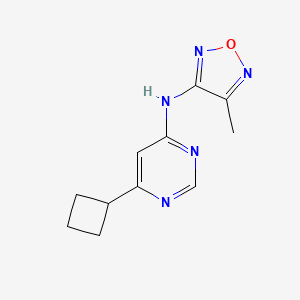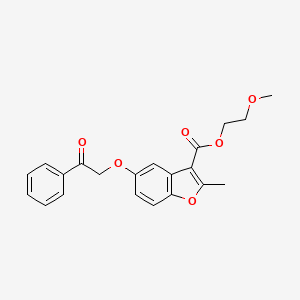
4-Methoxy-3-nitromandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-nitromandelic acid (MNM) is an organic compound that belongs to the family of nitroaromatic compounds. It is a yellow crystalline solid that has been used in various scientific research studies due to its unique chemical properties. MNM has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Kinetic Studies in Chemical Reactions
The kinetics of the cerium(IV) oxidation of mandelic acids, including derivatives like 4-Methoxy-3-nitromandelic acid, have been explored. Research found that the kinetic behavior of the methoxy derivative (4-Methoxy-3-nitromandelic acid) differs significantly from other mandelic acids. This includes higher reaction rates and notably lower activation enthalpy and entropy, suggesting a different reaction mechanism (Calvaruso, Cavasino, & Sbriziolo, 1981).
Diagnostic Applications in Medicine
Although directly not involving 4-Methoxy-3-nitromandelic acid, studies have used its close derivatives for diagnostic purposes. For example, the determination of 3-methoxy-4-hydroxymandelic acid in urine is a specific method used for diagnosing conditions like pheochromocytoma (Pisano, Crout, & Abraham, 1962).
Analytical Chemistry and Biochemistry
In the field of analytical chemistry, various methodologies have been developed to quantify mandelic acid derivatives in biological samples. For instance, a high-performance liquid chromatographic method with electrochemical detection for the determination of 3-methoxy-4-hydroxyphenylglycol, a related compound, in cerebrospinal fluid has been established (Scheinin, Chang, Kirk, & Linnoila, 1983).
Use as a Chiral Solvating Agent
O-Nitromandelic acid, which can be derived from mandelic acid enantiomers, has been employed as a chiral solvating agent for NMR determination of chiral diamine enantiomeric purity. This application is crucial in stereochemistry and the synthesis of chiral compounds (Haiza, Sanyal, & Snyder, 1997).
Potential Health Benefits of Related Compounds
Although not directly focusing on 4-Methoxy-3-nitromandelic acid, studies have highlighted the health benefits of related compounds. For example, ferulic acid (4-hydroxy-3-methoxycinnamic acid) exhibits antioxidant properties and potential benefits against various health disorders (Silva & Batista, 2017).
Corrosion Inhibition Studies
Studies have investigated the inhibition efficiency of compounds including 4-methoxy derivatives in corrosion processes. For instance, Schiff base compounds with methoxy groups have been used to study their inhibitory effect on the corrosion of mild steel (Khan et al., 2017).
Propriétés
IUPAC Name |
2-hydroxy-2-(4-methoxy-3-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-16-7-3-2-5(8(11)9(12)13)4-6(7)10(14)15/h2-4,8,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIILNICTQZTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-nitromandelic acid | |
CAS RN |
90564-43-5 |
Source


|
| Record name | 2-hydroxy-2-(4-methoxy-3-nitrophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2634985.png)


![N-(3-methylbutyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2634991.png)
![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/no-structure.png)
![1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2634993.png)


![N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2634996.png)


![1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2635004.png)

